molecular formula C12H13BrN2O6 B3279737 Diethyl (3-bromo-5-nitropyridin-4-yl)malonate CAS No. 69872-14-6

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate

Cat. No.: B3279737
CAS No.: 69872-14-6
M. Wt: 361.14 g/mol
InChI Key: LMWVBTQJHJCLNC-UHFFFAOYSA-N
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Description

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate is a chemical compound with the molecular formula C12H13BrN2O6 and a molecular weight of 361.15 g/mol . It is a derivative of malonic acid and contains a pyridine ring substituted with bromine and nitro groups. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate has several applications in scientific research:

Safety and Hazards

Safety information for Diethyl (3-bromo-5-nitropyridin-4-yl)malonate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for Diethyl (3-bromo-5-nitropyridin-4-yl)malonate are not specified in the available resources. Its use would likely depend on the specific field of study or industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate can be synthesized through a multi-step process involving the bromination and nitration of pyridine derivatives, followed by esterification with diethyl malonate . The reaction conditions typically involve the use of bromine and nitric acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitutions occur.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate is unique due to the presence of both bromine and nitro groups on the pyridine ring, which confer distinct reactivity and properties compared to simpler malonate esters. These functional groups enable a wider range of chemical transformations and applications in research and industry .

Properties

IUPAC Name

diethyl 2-(3-bromo-5-nitropyridin-4-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O6/c1-3-20-11(16)10(12(17)21-4-2)9-7(13)5-14-6-8(9)15(18)19/h5-6,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWVBTQJHJCLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=NC=C1[N+](=O)[O-])Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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